molecular formula C12H13N5O B12159740 N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12159740
M. Wt: 243.26 g/mol
InChI Key: XADMUTZDYBFZRA-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that features a benzamide core substituted with a cyclopropyl group and a tetrazole ring. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include heating in a solvent like dimethylformamide (DMF) or water.

Industrial Production Methods

Industrial production of tetrazole derivatives, including N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide, may involve scalable methods such as microwave-assisted synthesis or continuous flow processes. These methods offer advantages in terms of yield, reaction time, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide or tetrazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors and modulate their activity . This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives, such as:

Uniqueness

N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the benzamide core, combined with the tetrazole ring, offers a unique combination of stability, reactivity, and biological activity .

Properties

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

N-cyclopropyl-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C12H13N5O/c1-8-14-15-16-17(8)11-4-2-3-9(7-11)12(18)13-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,13,18)

InChI Key

XADMUTZDYBFZRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CC3

Origin of Product

United States

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